molecular formula C22H22BrClO5 B4126346 DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE

DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE

Cat. No.: B4126346
M. Wt: 481.8 g/mol
InChI Key: HFMIUFQFTMXNIF-UHFFFAOYSA-N
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Description

Dimethyl [1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]malonate is an organic compound with a complex structure that includes bromine, chlorine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE typically involves multiple steps, starting with the preparation of the malonate ester. The malonate ester is then subjected to a series of reactions, including alkylation, bromination, and chlorination, to introduce the desired functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl [1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]malonate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [1-(4-bromophenyl)-2-(4-fluorobenzoyl)butyl]malonate
  • Dimethyl [1-(4-chlorophenyl)-2-(4-bromobenzoyl)butyl]malonate
  • Dimethyl [1-(4-iodophenyl)-2-(4-chlorobenzoyl)butyl]malonate

Uniqueness

Dimethyl [1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]malonate is unique due to the specific combination of bromine and chlorine atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 2-[1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClO5/c1-4-17(20(25)14-7-11-16(24)12-8-14)18(13-5-9-15(23)10-6-13)19(21(26)28-2)22(27)29-3/h5-12,17-19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMIUFQFTMXNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Br)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE
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DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE
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DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE
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DIMETHYL 2-[1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)BUTYL]MALONATE

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